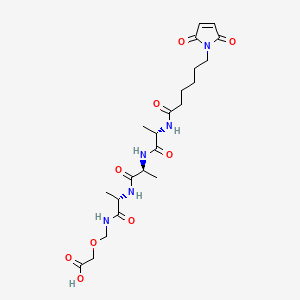

MC-Aaa-nhch2och2cooh

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C22H33N5O9 |

|---|---|

Molekulargewicht |

511.5 g/mol |

IUPAC-Name |

2-[[[(2S)-2-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]propanoyl]amino]propanoyl]amino]propanoyl]amino]methoxy]acetic acid |

InChI |

InChI=1S/C22H33N5O9/c1-13(20(33)23-12-36-11-19(31)32)25-22(35)15(3)26-21(34)14(2)24-16(28)7-5-4-6-10-27-17(29)8-9-18(27)30/h8-9,13-15H,4-7,10-12H2,1-3H3,(H,23,33)(H,24,28)(H,25,35)(H,26,34)(H,31,32)/t13-,14-,15-/m0/s1 |

InChI-Schlüssel |

YJKZVKCTHXSDDV-KKUMJFAQSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCOCC(=O)O)NC(=O)CCCCCN1C(=O)C=CC1=O |

Kanonische SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NCOCC(=O)O)NC(=O)CCCCCN1C(=O)C=CC1=O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to Maleimidocaproyl-Amino Acid-Based Linkers in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical entity represented by the general structure "MC-Aaa-nhch2och2cooh." This structure designates a class of linker molecules pivotal in the development of targeted therapeutics, particularly antibody-drug conjugates (ADCs). The guide will deconstruct the components of this linker system, detail relevant experimental protocols, present quantitative data, and illustrate associated biological pathways.

Introduction to MC-Aaa Linker Systems

The efficacy and safety of an antibody-drug conjugate (ADC) are critically dependent on the linker that connects the monoclonal antibody (mAb) to the cytotoxic payload.[] The ideal linker must remain stable in systemic circulation to prevent premature drug release and its associated off-target toxicity, while also allowing for efficient cleavage and payload release once the ADC has been internalized by the target cancer cell.[2]

The structure "this compound" represents a versatile linker system composed of three key functional components:

-

MC (Maleimidocaproyl): A thiol-reactive group for covalent attachment to the antibody.

-

Aaa (Amino Acid): A variable amino acid residue that can modulate the linker's properties.

-

-nhch2och2cooh (Aminooxyacetic acid derivative): A component that can influence solubility, stability, and provide a point for payload attachment.

This guide will explore the synergistic function of these components within the broader context of ADC design and mechanism of action.

Core Components and Their Functions

The maleimide group is a cornerstone of modern bioconjugation chemistry, prized for its specific reactivity with thiol (sulfhydryl) groups.[3][4] In ADC development, the MC group facilitates the covalent attachment of the linker-payload to cysteine residues on the monoclonal antibody.[5] This reaction, a Michael addition, forms a stable thioether bond, ensuring the integrity of the ADC in circulation.

Native antibodies have interchain disulfide bonds which can be partially reduced to yield reactive thiol groups, providing conjugation sites. Alternatively, cysteines can be engineered into the antibody scaffold at specific locations to produce more homogeneous ADCs with a controlled drug-to-antibody ratio (DAR). The maleimidocaproyl (MC) linker, specifically, is a non-cleavable linker that offers high stability. ADCs constructed with MC linkers rely on the complete degradation of the antibody within the lysosome to release the payload, which remains attached to the cysteine residue.

The inclusion of amino acid residues within the linker structure can profoundly influence the ADC's physicochemical properties. While the "Aaa" in the query is generic, specific amino acids are chosen to impart desired characteristics:

-

Flexibility and Solubility: Small, polar amino acids like glycine, serine, or threonine can increase the flexibility and aqueous solubility of the linker.

-

Cleavage Sites: Specific dipeptide sequences, such as the widely used valine-citrulline (Val-Cit), can be incorporated to create linkers that are selectively cleaved by lysosomal proteases like Cathepsin B. This enzymatic cleavage is a common mechanism for releasing payloads from cleavable linkers inside the target cell.

-

Stability: The choice of amino acid can affect the steric environment around cleavable bonds, influencing the linker's stability against premature enzymatic degradation in the bloodstream.

The aminooxy group provides a versatile handle for bioconjugation. It can react with aldehyde or ketone groups, which can be introduced into payloads or antibodies, to form stable oxime linkages. The acetic acid portion of this moiety enhances the hydrophilicity of the linker system. Increasing the hydrophilicity of the often-hydrophobic linker-payload can help to mitigate aggregation issues, which can negatively impact the ADC's manufacturing, stability, and pharmacokinetic profile.

Application in Antibody-Drug Conjugates (ADCs)

The primary application for this class of linkers is in the construction of ADCs. The overall mechanism of action for an ADC is a multi-step process designed for targeted cell killing.

ADC Mechanism of Action:

-

Circulation & Targeting: The ADC circulates systemically, and the mAb component binds specifically to a target antigen overexpressed on the surface of cancer cells.

-

Internalization: Upon binding, the antigen-ADC complex is internalized by the cell, typically through receptor-mediated endocytosis.

-

Lysosomal Trafficking: The complex is trafficked to the lysosome, an acidic cellular compartment rich in degradative enzymes.

-

Payload Release: Inside the lysosome, the linker is cleaved (for cleavable linkers) or the antibody is fully degraded (for non-cleavable linkers), releasing the cytotoxic payload.

-

Cytotoxicity: The freed payload exerts its cell-killing effect, for example, by inhibiting microtubule polymerization or causing DNA damage, ultimately leading to apoptosis.

The MC-Aaa-linker system is integral to this process, ensuring the payload remains securely attached until it reaches the lysosomal compartment of the target cell.

Quantitative Data in ADC Characterization

The development of a successful ADC relies on rigorous analytical characterization. Several key quantitative parameters are assessed to ensure quality, consistency, and efficacy.

| Parameter | Description | Typical Analytical Methods | Representative Values |

| Drug-to-Antibody Ratio (DAR) | The average number of drug molecules conjugated to a single antibody. It directly impacts ADC potency and pharmacokinetics. | UV/Vis Spectroscopy, Mass Spectrometry (MS), Hydrophobic Interaction Chromatography (HIC) | For cysteine-linked ADCs, DAR values are often targeted between 2 and 4. |

| In Vitro Cytotoxicity (IC50) | The concentration of ADC required to inhibit the growth of 50% of target cancer cells in culture. | Cell-based viability assays (e.g., MTT, CellTiter-Glo) | Highly variable (e.g., 0.1 - 100 ng/mL), dependent on the cell line, target antigen expression, and payload potency. |

| ADC Stability | The stability of the ADC in circulation, often measured by monitoring DAR changes or the appearance of free payload over time in plasma or serum. | LC-MS, ELISA-based methods | Stable linkers show minimal change in DAR over several days in serum. For example, a stable ADC might retain >90% of its payload after 7 days. |

| Tumor Growth Inhibition (TGI) | The percentage reduction in tumor volume in preclinical animal models (e.g., xenografts) treated with the ADC compared to a control group. | In vivo animal studies | Efficacious ADCs can achieve TGI of 60-100% at tolerated doses (e.g., 1-10 mg/kg). |

Table 1: Key Quantitative Parameters for ADC Characterization.

Experimental Protocols

The following sections outline generalized protocols for the key steps in producing and characterizing an ADC using a maleimide-containing linker.

This protocol describes the conjugation of a maleimide-functionalized linker-payload (e.g., MC-Val-Cit-PABC-MMAE) to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

-

Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4.

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

-

Maleimide-functionalized linker-payload dissolved in an organic solvent like Dimethyl sulfoxide (DMSO).

-

Purification columns (e.g., size-exclusion chromatography like Sephadex G-25).

Procedure:

-

Antibody Reduction:

-

Adjust the mAb concentration to 5-10 mg/mL in PBS.

-

Add a 10-20 fold molar excess of TCEP to the antibody solution.

-

Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing the cysteine thiols.

-

-

Linker-Payload Conjugation:

-

Allow the reduced antibody solution to cool to room temperature.

-

Add a 5-10 fold molar excess of the dissolved maleimide-linker-payload to the reduced antibody.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, to allow for the formation of the thioether bond.

-

-

Purification:

-

Remove unreacted linker-payload and other small molecules by purifying the ADC using size-exclusion chromatography or diafiltration.

-

-

Characterization:

-

Characterize the purified ADC to determine the final DAR, purity, and aggregation levels using methods such as HIC-HPLC and SEC.

-

Mass spectrometry (MS) is a powerful tool for determining the DAR and distribution of different drug-loaded species in an ADC preparation.

Procedure:

-

Sample Preparation: The purified ADC sample is prepared for analysis, which may involve desalting and buffer exchange into a volatile, MS-compatible buffer.

-

Intact Mass Analysis:

-

The ADC is introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

The instrument acquires the mass spectrum of the intact ADC. The resulting spectrum will show a distribution of peaks, with each major peak corresponding to the antibody conjugated with a different number of drug-linker molecules (e.g., DAR0, DAR2, DAR4, etc.).

-

-

Data Deconvolution:

-

The raw mass spectrum, which contains multiple charge states for each DAR species, is processed using deconvolution software. This converts the charge-state series into a zero-charge mass spectrum, showing the neutral mass of each species.

-

-

DAR Calculation:

-

The relative abundance of each peak (e.g., DAR0, DAR2, DAR4) is determined from the deconvoluted spectrum.

-

The average DAR is calculated by taking the weighted average of the different DAR species.

-

Signaling Pathways and Visualization

ADCs are often designed to deliver payloads that interfere with fundamental cellular processes, such as cell division and survival signaling. A common target for cytotoxic payloads like auristatins (e.g., MMAE) is the microtubule network. Disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.

The payload released from an ADC can initiate a signaling cascade leading to programmed cell death. For tubulin inhibitors, this involves the disruption of microtubule dynamics, which activates the spindle assembly checkpoint, leading to mitotic arrest and activation of pro-apoptotic proteins.

Caption: ADC payload-induced microtubule disruption leading to apoptosis.

The production of an ADC is a multi-step process that begins with the antibody and linker-payload and ends with a fully characterized conjugate ready for further testing.

Caption: General workflow for the production and analysis of an ADC.

Conclusion

The chemical scaffold represented by "this compound" is a foundational element in the design of modern antibody-drug conjugates. By understanding the distinct roles of the maleimide anchor, the tunable amino acid component, and the hydrophilic aminooxyacetic acid moiety, researchers can rationally design linkers to optimize ADC stability, efficacy, and safety. The protocols and analytical methods described herein provide a framework for the synthesis and rigorous characterization required to advance these complex biotherapeutics from the laboratory to the clinic.

References

The Precision Unveiled: A Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads. The lynchpin of this tripartite system is the linker, a component whose chemical architecture dictates the stability, efficacy, and ultimate therapeutic index of the ADC. Cleavable linkers are ingeniously designed to remain stable in the systemic circulation, preventing premature payload release, and to undergo specific scission within the tumor microenvironment or inside cancer cells. This targeted release mechanism is fundamental to maximizing on-target cytotoxicity while minimizing systemic side effects.

This technical guide provides a comprehensive examination of the core mechanisms of action for the predominant classes of cleavable linkers. It details the distinct triggers that govern their activation, presents comparative quantitative data on their performance, and furnishes detailed protocols for their experimental evaluation.

Core Mechanisms of Cleavable Linkers

Cleavable linkers are engineered to exploit the unique physiological and biochemical differences between the extracellular environment (blood plasma) and the intracellular compartments of tumor cells. They are broadly categorized into three primary types based on their cleavage trigger: pH-sensitive, protease-sensitive, and glutathione-sensitive linkers.

pH-Sensitive (Acid-Labile) Linkers

This class of linkers leverages the pH gradient between the bloodstream (pH ~7.4) and the acidic interiors of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[1] The most common acid-labile moieties are hydrazones.[2] Following antibody-mediated endocytosis, the ADC is trafficked into these acidic compartments, where the lowered pH catalyzes the hydrolysis of the linker, releasing the cytotoxic payload.[1] While effective, first-generation hydrazone linkers have faced challenges with plasma stability, sometimes leading to premature drug release.[2][3]

Protease-Sensitive Linkers

Protease-sensitive linkers are designed to be substrates for enzymes, primarily lysosomal proteases like cathepsin B, which are often overexpressed and highly active in tumor cells. These linkers typically incorporate a dipeptide sequence, with the valine-citrulline (Val-Cit) motif being the most extensively used and well-established example. The peptide bond is stable in plasma but is efficiently cleaved by cathepsins upon ADC internalization and delivery to the lysosome. This cleavage often triggers a self-immolative cascade in a spacer unit, such as p-aminobenzyl carbamate (PABC), ensuring the release of an unmodified, fully active payload.

Glutathione-Sensitive (Reducible) Linkers

This strategy exploits the significant redox potential difference between the extracellular space and the intracellular environment. The cytoplasm of tumor cells maintains a high concentration of reducing agents, most notably glutathione (GSH), at levels approximately 1000-fold higher (1-10 mM) than in the blood plasma (~5 µM). These linkers contain a disulfide bond that is stable in the oxidative environment of the bloodstream but is rapidly reduced and cleaved upon entering the cytoplasm, liberating the payload. The stability of these linkers can be fine-tuned by introducing steric hindrance around the disulfide bond to prevent premature reduction in circulation.

Data Presentation: A Comparative Analysis

The selection of a linker has profound implications for the pharmacokinetic properties, stability, and overall efficacy of an ADC. The following tables summarize key quantitative data, offering a comparison across different cleavable linker platforms. It is crucial to note that direct comparisons can be complex, as performance is influenced by the specific antibody, payload, conjugation site, and experimental models used.

Table 1: Comparative Plasma Stability of Cleavable ADC Linkers

| Linker Type | Example Moiety | ADC Example/Context | Species | Half-Life (t½) | Reference(s) |

| pH-Sensitive | Hydrazone | Phenylketone-derived | Human/Mouse | ~2 days | |

| pH-Sensitive | Carbonate | Sacituzumab govitecan | Human | ~36 hours | |

| pH-Sensitive | Silyl Ether | MMAE Conjugate | Human | >7 days | |

| Protease-Sensitive | Val-Cit | MMAE Conjugate | Rat | >7 days (payload retention) | |

| Protease-Sensitive | Val-Cit | Unstable in mouse plasma due to carboxylesterase 1c | Mouse | <1 hour | |

| Protease-Sensitive | Triglycyl (CX) | DM1 Conjugate | Mouse | ~9.9 days | |

| Glutathione-Sensitive | Pyridyl Disulfide | SPDB-based ADC | Human | ~9 days | |

| β-Glucuronide | Glucuronide-MMAE | cAC10-MMAE | Rat | ~81 days (extrapolated) |

Table 2: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Cleavable Linkers

| ADC / Linker-Payload | Cell Line | Target Antigen | IC50 Value | Reference(s) |

| cBu-Cit-linker-ADC | Various | - | Potent antiproliferation, comparable to Val-Cit | |

| Sulfatase-cleavable-linker-ADC | HER2+ cells | HER2 | 61 and 111 pM | |

| Val-Ala-linker-ADC | HER2+ cells | HER2 | 92 pM | |

| Non-cleavable-ADC | HER2+ cells | HER2 | 609 pM | |

| Gemcitabine-Carbamate Linker (8, 9) | DU145, PC3, MDA-MB-231, MCF-7 | - | Less cytotoxic than ester-linked conjugate | |

| Doxorubicin-Hydrazone Linker | MDA-MB-435R (Dox-resistant) | - | Showed good uptake and activity |

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key pathways and workflows central to the mechanism of action and evaluation of cleavable ADC linkers.

Caption: General mechanism of ADC action from circulation to cytotoxicity.

Caption: Core cleavage mechanisms for different cleavable ADC linkers.

Caption: Simplified workflows for key ADC characterization assays.

Experimental Protocols

Detailed and robust experimental protocols are essential for the characterization and selection of optimal cleavable linkers for ADC development.

Protocol 1: In Vitro Plasma Stability Assay (LC-MS Method)

This protocol outlines a general method to assess the stability of an ADC in plasma by measuring the change in the average drug-to-antibody ratio (DAR) over time.

-

Objective: To determine the rate of drug-linker deconjugation from an ADC in plasma.

-

Materials:

-

ADC of interest

-

Human, rat, or mouse plasma (sodium heparin anticoagulant)

-

Phosphate-buffered saline (PBS)

-

Immunoaffinity capture reagent (e.g., Protein A/G magnetic beads)

-

Wash and elution buffers

-

LC-MS grade water, acetonitrile, and formic acid

-

-

Procedure:

-

Incubation: Dilute the ADC to a final concentration (e.g., 50-100 µg/mL) in pre-warmed (37°C) plasma.

-

Time Points: Incubate the mixture at 37°C. At designated time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots and immediately place them on ice or flash-freeze to stop any further reaction.

-

ADC Capture: For each time point, use an immunoaffinity capture method, such as Protein A or G magnetic beads, to isolate the ADC and antibody-related species from the plasma.

-

Washing: Wash the beads with PBS to remove non-specifically bound plasma proteins.

-

Elution: Elute the captured antibody species from the beads using an appropriate low-pH elution buffer. Neutralize the eluate immediately.

-

LC-MS Analysis: Analyze the purified samples via Liquid Chromatography-Mass Spectrometry (LC-MS), typically using a reversed-phase column suitable for proteins. Deconvolute the resulting mass spectra to determine the distribution of different drug-loaded species.

-

Data Analysis: Calculate the average DAR for each time point. Plot the average DAR versus time and fit the data to an appropriate model to determine the in vitro half-life (t½) of the conjugate.

-

Protocol 2: Cathepsin B-Mediated Linker Cleavage Assay

This protocol describes an in vitro assay to measure the rate of payload release from a protease-sensitive ADC upon exposure to cathepsin B.

-

Objective: To quantify the cleavage rate of a protease-sensitive linker by cathepsin B.

-

Materials:

-

ADC with a protease-cleavable linker

-

Recombinant human cathepsin B

-

Activation Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, with 5 mM DTT, pH 5.5)

-

Assay Buffer (pH 6.0)

-

Quenching solution (e.g., cold acetonitrile with an internal standard)

-

LC-MS/MS system

-

-

Procedure:

-

Enzyme Activation: Pre-incubate the recombinant cathepsin B in Activation Buffer at room temperature for approximately 15 minutes to ensure the enzyme is in its active form.

-

Reaction Setup: In a microcentrifuge tube, combine the ADC (e.g., final concentration of 1-10 µM) with the activated cathepsin B (e.g., final concentration of 20-50 nM) in Assay Buffer.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture and immediately add it to a tube containing cold quenching solution to stop the enzymatic reaction.

-

Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein (ADC and enzyme).

-

LC-MS/MS Analysis: Transfer the supernatant, which contains the released payload, to an autosampler vial. Analyze the samples by LC-MS/MS using a method optimized for the specific payload.

-

Data Analysis: Generate a standard curve for the payload to quantify its concentration in the samples. Plot the concentration of the released payload against time to determine the initial rate of cleavage.

-

Protocol 3: Glutathione-Mediated Disulfide Linker Cleavage Assay

This protocol details a method to evaluate the cleavage of a disulfide linker in the presence of a reducing agent, mimicking the intracellular environment.

-

Objective: To assess the susceptibility of a disulfide-linked ADC to reductive cleavage by glutathione (GSH).

-

Materials:

-

ADC with a disulfide linker

-

Glutathione (GSH)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Quenching solution (e.g., cold acetonitrile with an internal standard)

-

LC-MS or HPLC system

-

-

Procedure:

-

Reaction Setup: Prepare a solution of the ADC (e.g., 100 µM) in PBS. Prepare a concentrated stock of GSH in PBS.

-

Initiate Reaction: Add GSH to the ADC solution to a final concentration that mimics intracellular levels (e.g., 5-10 mM).

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: At specified time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the reaction and quench it with cold acetonitrile to stop the reaction and precipitate the antibody.

-

Sample Preparation: Centrifuge the samples to pellet the precipitated protein.

-

Analysis: Analyze the supernatant by LC-MS or HPLC to detect and quantify the amount of released payload.

-

Data Analysis: Plot the percentage of payload released over time to determine the cleavage kinetics of the disulfide linker in a reducing environment.

-

Protocol 4: In Vitro Cytotoxicity (MTT) Assay

This protocol describes a common method to assess the cytotoxic potential of an ADC on cancer cells.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC.

-

Materials:

-

Target antigen-positive cancer cell line

-

Complete cell culture medium

-

96-well cell culture plates

-

ADC of interest, control antibody, and vehicle control

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

-

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a pre-determined optimal density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium. Remove the old medium from the cells and add the ADC dilutions. Include wells for untreated cells and cells treated with a non-targeting ADC or vehicle as controls.

-

Incubation: Incubate the plates for a period that allows for ADC processing and payload-induced cell death (typically 72-120 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to each well and incubate (e.g., overnight at 37°C) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control cells. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable curve-fitting software.

-

References

The Cornerstone of Bioconjugation: A Technical Guide to the Maleimide Group

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the pivotal role of the maleimide group in bioconjugation. Maleimide-based chemistry has become a cornerstone for the site-specific modification of biomolecules, enabling significant advancements in therapeutics, diagnostics, and fundamental life sciences research. This document elucidates the core principles of maleimide-thiol chemistry, provides detailed experimental protocols, presents quantitative data for comparative analysis, and illustrates key processes through logical diagrams.

Core Principles: The Chemistry of Maleimide Bioconjugation

The utility of the maleimide group in bioconjugation is primarily centered on its highly efficient and selective reaction with thiol (sulfhydryl) groups. This reaction, a Michael addition, is favored under mild physiological conditions and results in the formation of a stable covalent thioether bond.[1][2][3]

Mechanism of Action: The Michael Addition

The reaction proceeds via the nucleophilic attack of a thiolate anion on one of the electrophilic double-bonded carbons of the maleimide ring.[2][4] This process is highly efficient and chemoselective for thiols within a pH range of 6.5 to 7.5. At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines. This high degree of selectivity allows for the precise modification of cysteine residues in proteins and peptides. The resulting thiosuccinimide linkage forms a stable covalent bond between the biomolecule and the maleimide-containing reagent, which can be a therapeutic drug, a fluorescent dye, or a linker for surface immobilization.

Specificity and Reaction Conditions

The specificity of the maleimide-thiol reaction is highly dependent on the pH of the reaction buffer. The optimal pH range of 6.5-7.5 ensures that the thiol groups are sufficiently deprotonated to the more nucleophilic thiolate form, while minimizing the reactivity of other nucleophilic groups such as the epsilon-amino group of lysine. Above pH 7.5, the reaction with primary amines becomes more competitive, potentially leading to a loss of selectivity.

Stability of the Thioether Linkage

While the thioether bond formed is generally stable, the thiosuccinimide ring itself can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols. This can lead to the undesirable transfer of the maleimide-linked payload to other thiol-containing molecules, such as serum albumin, a phenomenon known as "payload migration".

To counteract this instability, strategies have been developed to promote the hydrolysis of the thiosuccinimide ring to a stable succinamic acid derivative. This ring-opening is irreversible and prevents the retro-Michael reaction. The rate of this stabilizing hydrolysis can be accelerated by using N-aryl maleimides, which have been shown to form more stable conjugates compared to their N-alkyl counterparts.

Quantitative Data on Maleimide-Thiol Conjugation

The following tables summarize key quantitative parameters related to the maleimide-thiol reaction, providing a basis for experimental design and comparison.

| Parameter | Value/Range | Conditions | Reference(s) |

| Optimal pH Range | 6.5 - 7.5 | Aqueous buffer | |

| Reaction Time | Minutes to a few hours | Room temperature | |

| Thiol vs. Amine Reactivity | ~1,000 times faster with thiols | pH 7.0 | |

| Conjugation Efficiency | 58 ± 12% to 84 ± 4% | Varies with reactants and conditions |

Table 1: Key Reaction Parameters for Maleimide-Thiol Conjugation

| Issue | Potential Cause | Mitigation Strategy | Reference(s) |

| Low Conjugation Efficiency | Maleimide hydrolysis | Prepare maleimide solutions fresh in anhydrous DMSO or DMF. | |

| Thiol oxidation | Degas buffers and/or add a reducing agent like TCEP. | ||

| Incorrect pH | Maintain reaction buffer pH between 6.5 and 7.5. | ||

| Conjugate Instability | Retro-Michael reaction | Promote post-conjugation hydrolysis of the thiosuccinimide ring. | |

| Use N-aryl maleimides for enhanced stability. | |||

| Off-Target Reactions | Reaction with amines | Keep the reaction pH below 7.5. |

Table 2: Troubleshooting Common Issues in Maleimide Bioconjugation

Experimental Protocols

The following are generalized protocols for the labeling of thiol-containing biomolecules with maleimide reagents. It is recommended to optimize these protocols for each specific application.

Preparation of Biomolecule for Labeling

-

Dissolve the Biomolecule: Dissolve the protein or peptide containing a free thiol group in a degassed buffer at a pH of 7.0-7.5. Suitable buffers include phosphate-buffered saline (PBS), Tris, or HEPES, ensuring they do not contain extraneous thiols. A typical protein concentration is between 1-10 mg/mL.

-

Reduction of Disulfide Bonds (Optional): If the target thiol groups are present as disulfide bonds, they must first be reduced. Add a 10-100 fold molar excess of a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP). Incubate at room temperature for 20-30 minutes. If dithiothreitol (DTT) is used, it must be removed prior to the addition of the maleimide reagent.

Conjugation Reaction

-

Prepare Maleimide Stock Solution: Dissolve the maleimide reagent in an anhydrous water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a stock concentration of 1-10 mg/100 µL.

-

Add Maleimide to Biomolecule: Add the maleimide stock solution to the prepared biomolecule solution. A 10-20 fold molar excess of the maleimide reagent is often recommended as a starting point.

-

Incubation: Gently mix the reaction and incubate at room temperature for 2 hours or overnight at 4°C. The reaction vessel should be flushed with an inert gas (e.g., nitrogen or argon) and protected from light, especially when using fluorescent maleimide dyes.

Purification of the Conjugate

-

Removal of Excess Reagent: Following the incubation period, the unreacted maleimide reagent and other small molecules must be removed from the bioconjugate.

-

Purification Methods: Common purification techniques include gel filtration chromatography (desalting columns), dialysis, high-performance liquid chromatography (HPLC), or tangential flow filtration (TFF).

Characterization of the Conjugate

-

Degree of Labeling (DOL): The efficiency of the conjugation can be assessed by determining the average number of maleimide molecules conjugated per biomolecule. For chromophoric or fluorescent maleimides, this can be calculated using UV-Vis spectroscopy by measuring the absorbance of the protein (typically at 280 nm) and the dye at its maximum absorbance wavelength.

-

Confirmation of Conjugation: Techniques such as SDS-PAGE, mass spectrometry, and HPLC can be used to confirm the successful conjugation and assess the purity and homogeneity of the final product.

Visualizing Key Processes in Maleimide Bioconjugation

The following diagrams, generated using the DOT language, illustrate the fundamental reaction, a typical experimental workflow, and the interplay of factors influencing the success of maleimide bioconjugation.

Caption: The Michael addition reaction of a thiol with a maleimide.

Caption: A typical workflow for protein labeling with maleimides.

References

An In-depth Technical Guide to Peptide-Based ADC Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic agents. The linker, which connects the antibody to the payload, is a critical component that dictates the overall efficacy, safety, and pharmacokinetic profile of the ADC.[1][2] Peptide-based linkers have emerged as a dominant strategy in ADC design, primarily due to their ability to be selectively cleaved by proteases that are often upregulated in the tumor microenvironment or within the lysosomes of cancer cells.[3][] This targeted release mechanism ensures that the potent payload is liberated preferentially at the site of action, thereby minimizing systemic toxicity.[5]

This technical guide provides a comprehensive overview of peptide-based ADC linkers, covering their core principles, diverse chemistries, and the experimental methodologies used for their evaluation.

Core Principles of Peptide-Based Linkers

The fundamental principle behind protease-cleavable peptide linkers is their stability in systemic circulation and their susceptibility to enzymatic cleavage upon internalization into target cancer cells. This differential stability is crucial for a wide therapeutic window. The design of these linkers involves selecting specific peptide sequences that are recognized as substrates by lysosomal proteases, such as cathepsin B.

Mechanism of Action

The general mechanism of action for an ADC with a peptide linker involves several key steps:

-

Circulation: The ADC circulates systemically, with the linker remaining stable to prevent premature release of the cytotoxic payload.

-

Targeting: The monoclonal antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.

-

Internalization: Upon antigen binding, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.

-

Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an organelle containing a host of degradative enzymes, including proteases.

-

Proteolytic Cleavage: Within the lysosome, proteases such as cathepsin B recognize and cleave the specific peptide sequence within the linker.

-

Payload Release: Cleavage of the peptide linker initiates a cascade that ultimately liberates the active cytotoxic payload into the cytoplasm of the cancer cell.

-

Cell Death: The released payload exerts its cytotoxic effect, leading to the death of the cancer cell.

Types of Peptide-Based Linkers

Several peptide sequences have been successfully employed in ADC linkers. The choice of the peptide sequence can significantly impact the cleavage kinetics, stability, and overall performance of the ADC.

Valine-Citrulline (Val-Cit) Linkers

The valine-citrulline (Val-Cit) dipeptide is the most widely used and successful enzyme-cleavable linker in ADC development. It is highly susceptible to cleavage by cathepsin B, an enzyme frequently overexpressed in various tumors. The Val-Cit linker is often used in conjunction with a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), to ensure the efficient release of an unmodified payload.

Valine-Alanine (Val-Ala) Linkers

The valine-alanine (Val-Ala) dipeptide is another commonly used linker that is also cleaved by cathepsin B. Compared to the Val-Cit linker, the Val-Ala linker can offer advantages in terms of hydrophilicity, which can be beneficial when working with hydrophobic payloads, as it may reduce the tendency for ADC aggregation. While its cleavage rate by cathepsin B is generally slower than that of Val-Cit, it is often sufficient for effective payload release.

Other Peptide Linkers

While Val-Cit and Val-Ala are the most prominent, other peptide sequences have also been explored, including:

-

Phenylalanine-Lysine (Phe-Lys): Another dipeptide sequence susceptible to cathepsin B cleavage.

-

Glycine-Glycine-Phenylalanine-Glycine (GGFG): A tetrapeptide linker used in some ADCs.

-

Glutamic Acid-Valine-Citrulline (EVCit): A tripeptide linker designed to enhance stability in mouse serum.

Quantitative Data Summary

The selection of a peptide linker is a data-driven process. The following tables summarize key quantitative data for the comparison of different peptide linkers.

| Linker Type | Plasma Stability (Human) | Plasma Stability (Mouse) | Relative Cathepsin B Cleavage Rate | Key Characteristics | References |

| Val-Cit | High (t½ > 230 days reported for one ADC) | Lower (t½ ≈ 80 hours) | Fast | Widely used, efficient cleavage, potential preclinical evaluation challenges due to mouse plasma instability. | |

| Val-Ala | High | Higher than Val-Cit | Slower than Val-Cit | Lower hydrophobicity, can achieve higher DARs with lipophilic payloads, more favorable for preclinical in vivo studies in mice. | |

| Phe-Lys | High (t½ ≈ 30 days) | Lower (t½ ≈ 12.5 hours) | Fast | An alternative to Val-Cit. | |

| GGFG | High | Data not readily available in a comparative format | Slower than dipeptides | Tetrapeptide linker used in approved ADCs. | |

| EVCit | High | Enhanced compared to Val-Cit | Data not readily available in a comparative format | Designed to improve stability in mouse models. |

Table 1: Comparative Properties of Common Peptide-Based ADC Linkers

| ADC | Peptide Linker | Payload | Indication | References |

| Adcetris® (Brentuximab vedotin) | Val-Cit | MMAE | Hodgkin's lymphoma, anaplastic large cell lymphoma | |

| Polivy® (Polatuzumab vedotin) | Val-Cit | MMAE | Diffuse large B-cell lymphoma | |

| Padcev® (Enfortumab vedotin) | Val-Cit | MMAE | Urothelial cancer | |

| Tivdak® (Tisotumab vedotin) | Val-Cit | MMAE | Cervical cancer | |

| Zynlonta® (Loncastuximab tesirine) | Val-Ala | SG3199 (PBD dimer) | Large B-cell lymphoma | |

| Enhertu® (Trastuzumab deruxtecan) | GGFG | DXd (a topoisomerase I inhibitor) | Breast cancer, gastric cancer |

Table 2: Examples of Approved ADCs Utilizing Peptide-Based Linkers

Experimental Protocols

Detailed and robust experimental protocols are essential for the successful development and evaluation of peptide-based ADCs.

Synthesis of a Val-Cit-PABC-Payload Linker

Protocol for the Synthesis of MC-Val-Cit-PABC-MMAE:

This protocol outlines the key steps for the synthesis of a commonly used maleimide-activated Val-Cit linker conjugated to the payload monomethyl auristatin E (MMAE).

Materials:

-

Fmoc-Val-Cit-PABC-OH

-

Monomethyl auristatin E (MMAE)

-

Coupling agents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Solvents (e.g., DMF, DCM)

-

Deprotection agent (e.g., Piperidine)

-

Maleimidocaproic acid (MC-OH)

-

Activating agents for maleimide group (e.g., NHS, DCC)

-

Purification system (e.g., preparative HPLC)

-

Analytical instruments (e.g., HPLC, LC-MS)

Procedure:

-

Coupling of Fmoc-Val-Cit-PABC-OH to MMAE:

-

Dissolve Fmoc-Val-Cit-PABC-OH, MMAE, HATU, and HOBt in DMF.

-

Add DIPEA to the mixture and stir at room temperature.

-

Monitor the reaction progress by HPLC until completion.

-

Purify the resulting Fmoc-Val-Cit-PABC-MMAE by preparative HPLC.

-

-

Fmoc Deprotection:

-

Dissolve the purified Fmoc-Val-Cit-PABC-MMAE in DMF.

-

Add piperidine to the solution and stir at room temperature to remove the Fmoc protecting group.

-

Monitor the deprotection by HPLC.

-

Purify the resulting NH2-Val-Cit-PABC-MMAE by preparative HPLC.

-

-

Maleimide Activation and Conjugation:

-

Activate maleimidocaproic acid by reacting it with NHS and DCC in a suitable solvent like DCM to form MC-NHS ester.

-

Dissolve the NH2-Val-Cit-PABC-MMAE from the previous step in DMF.

-

Add the MC-NHS ester to the solution and stir at room temperature.

-

Monitor the reaction by HPLC.

-

Once the reaction is complete, purify the final product, MC-Val-Cit-PABC-MMAE, by preparative HPLC.

-

ADC Conjugation

Protocol for Cysteine-Based Conjugation:

This protocol describes the conjugation of a maleimide-activated linker-payload to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

Reducing agent (e.g., TCEP or DTT)

-

Maleimide-activated linker-payload (e.g., MC-Val-Cit-PABC-MMAE)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Reduction:

-

Prepare the antibody solution in a suitable buffer.

-

Add a controlled amount of reducing agent (e.g., TCEP) to partially reduce the interchain disulfide bonds.

-

Incubate the reaction mixture to allow for reduction.

-

-

Conjugation:

-

Add the maleimide-activated linker-payload to the reduced antibody solution.

-

Incubate the reaction mixture to allow for the formation of a stable thioether bond.

-

-

Quenching:

-

Add a quenching reagent (e.g., N-acetylcysteine) to cap any unreacted maleimide groups.

-

-

Purification:

-

Purify the resulting ADC from unreacted linker-payload and other impurities using size-exclusion chromatography.

-

In Vitro Plasma Stability Assay

Protocol for Assessing ADC Stability in Plasma:

This assay evaluates the stability of the ADC and the potential for premature payload release in plasma.

Materials:

-

Antibody-drug conjugate (ADC)

-

Plasma from relevant species (e.g., human, mouse, rat)

-

Incubator at 37°C

-

Analytical methods for ADC and free payload quantification (e.g., ELISA, LC-MS/MS)

Procedure:

-

Incubation:

-

Incubate the ADC in plasma at 37°C for a defined period (e.g., up to 7 days).

-

-

Time-Point Sampling:

-

Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 24, 48, 96, 168 hours).

-

-

Quantification of Intact ADC:

-

Measure the concentration of the intact ADC at each time point using an ELISA-based method. This typically involves capturing the ADC via its antibody component and detecting it with an anti-payload antibody.

-

-

Quantification of Released Payload:

-

Quantify the amount of free payload in the plasma samples at each time point using LC-MS/MS. This involves protein precipitation followed by analysis of the supernatant.

-

-

Data Analysis:

-

Plot the concentration of intact ADC and released payload over time to determine the stability of the ADC and the rate of payload release.

-

Cathepsin B Cleavage Assay

Protocol for Evaluating Linker Cleavage by Cathepsin B:

This assay determines the susceptibility of the peptide linker to cleavage by its target protease.

Materials:

-

Peptide linker-payload conjugate or a fluorogenic peptide substrate

-

Recombinant human cathepsin B

-

Assay buffer (typically at an acidic pH, e.g., pH 5.0-6.0)

-

Fluorescence microplate reader

Procedure:

-

Enzyme Activation:

-

Activate the cathepsin B according to the manufacturer's instructions.

-

-

Assay Setup:

-

In a 96-well plate, add the activated cathepsin B solution.

-

Add the peptide linker substrate to initiate the reaction.

-

Include control wells without the enzyme (blank) and with a known positive control substrate.

-

-

Kinetic Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the increase in fluorescence over time, which corresponds to the cleavage of the substrate.

-

-

Data Analysis:

-

Calculate the rate of cleavage from the kinetic data. For determining kinetic parameters like Km and Vmax, perform the assay with varying substrate concentrations.

-

Visualizations

Signaling Pathway: ADC Internalization and Payload Release

Caption: Mechanism of action for an ADC with a protease-cleavable peptide linker.

Experimental Workflow: ADC Development and Evaluation

Caption: A typical experimental workflow for the development and evaluation of an ADC.

Logical Relationship: Linker Cleavage and Payload Release

Caption: The logical sequence of events from linker cleavage to active payload release.

Conclusion

Peptide-based linkers are a cornerstone of modern ADC technology, enabling the targeted delivery and controlled release of potent cytotoxic agents. The choice of peptide sequence, in combination with an appropriate self-immolative spacer, is critical for achieving a desirable balance of stability, cleavage efficiency, and overall therapeutic index. A thorough understanding of the underlying biochemical principles, coupled with rigorous experimental evaluation, is paramount for the successful design and development of next-generation peptide-linked ADCs. The protocols and comparative data presented in this guide provide a solid foundation for researchers and drug developers working in this exciting and rapidly advancing field.

References

understanding the components of MC-Aaa-nhch2och2cooh

An In-depth Technical Guide to the Maleimidocaproyl-Based Linker System: MC-Aaa-NHCH₂OCH₂COOH

Disclaimer: The specific chemical structure "MC-Aaa-nhch2och2cooh" does not correspond to a widely documented linker-payload system in publicly available scientific literature. This guide, therefore, provides a detailed analysis based on the presumed components of this nomenclature, which are standard in the field of antibody-drug conjugate (ADC) development. The interpretation assumes 'MC' as Maleimidocaproyl, 'Aaa' as a placeholder for an amino acid sequence, and '-nhch2och2cooh' as a component of the spacer and payload attachment chemistry.

Introduction to ADC Linker Chemistry

Antibody-drug conjugates (ADCs) are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. An ADC consists of three main components: a monoclonal antibody (mAb) that binds to a specific target antigen on cancer cells, a cytotoxic payload, and a chemical linker that connects the antibody to the payload. The linker's properties are critical to the ADC's success, governing its stability in circulation, the mechanism of payload release, and overall efficacy.

The system "this compound" represents a cleavable linker strategy. These linkers are designed to be stable in the systemic circulation (plasma) and to release the cytotoxic payload upon internalization into the target cancer cell. This guide will deconstruct the components of this system, outlining its synthesis, mechanism of action, and relevant experimental considerations.

Core Components of the this compound System

The linker can be broken down into three functional units: the antibody conjugation group (MC), a cleavable spacer (Aaa), and a self-immolative or payload-releasing moiety (-nhch2och2cooh).

-

Maleimidocaproyl (MC): This is a widely used non-cleavable linker component that facilitates covalent conjugation to the antibody. The maleimide group reacts specifically with free thiol (sulfhydryl) groups, most commonly from cysteine residues on the antibody, via a Michael addition reaction. The caproyl (-(CH₂)₅-CO-) portion acts as a spacer that increases solubility and reduces steric hindrance.

-

Amino Acid Sequence (Aaa): In many cleavable linkers, a short peptide sequence is incorporated to be a substrate for lysosomal proteases. While 'Aaa' is a placeholder, a common and well-documented example is the dipeptide Valine-Citrulline (Val-Cit) . This sequence is efficiently cleaved by Cathepsin B, an enzyme that is abundant in the lysosomal compartment of cells but has low activity in the bloodstream, ensuring targeted payload release.

-

-nhch2och2cooh Moiety: This structure represents an amino-oxy-acetic acid based component. In the broader context of linker chemistry, this group would likely be part of a self-immolative spacer connected to the drug payload. Once the 'Aaa' sequence is cleaved, a cascade of electronic rearrangements is initiated, leading to the release of the active drug.

Proposed Mechanism of Action

The overall mechanism for an ADC utilizing this type of linker follows a well-established pathway from systemic administration to target cell cytotoxicity.

The ADC circulates in the bloodstream and binds to a specific antigen on the surface of a tumor cell.[1][2] This binding triggers receptor-mediated endocytosis, where the cell membrane engulfs the ADC-antigen complex, forming an endosome.[3][4] The endosome then traffics to and fuses with a lysosome.[1] The acidic environment (pH 4.5-5.5) and high concentration of proteases, such as Cathepsin B, within the lysosome are critical for payload release. Cathepsin B recognizes and cleaves the peptide (e.g., Val-Cit) portion of the linker. This enzymatic cleavage initiates a self-immolative cascade in the remaining linker fragment, leading to the release of the active cytotoxic payload into the cytoplasm. The payload can then exert its cell-killing effect, for instance, by disrupting microtubule assembly or causing DNA damage.

Experimental Protocols

Synthesis and Conjugation Workflow

The generation of an ADC is a multi-step process involving the synthesis of the linker-payload, modification of the antibody, conjugation, and subsequent purification.

Protocol: Cysteine-Based Conjugation

-

Antibody Reduction:

-

Prepare the monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS) containing a chelating agent like EDTA.

-

Add a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. The concentration of TCEP is critical and must be optimized to achieve the desired number of free thiols for a specific drug-to-antibody ratio (DAR).

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for 1-2 hours.

-

Remove the excess reducing agent using a desalting column.

-

-

Conjugation:

-

Dissolve the MC-Aaa-Payload linker in an organic co-solvent like dimethyl sulfoxide (DMSO).

-

Add the linker-payload solution to the reduced antibody solution. A slight molar excess of the linker-payload relative to the available thiol groups is typically used.

-

Allow the conjugation reaction to proceed at room temperature or 4°C for 1-4 hours.

-

-

Purification and Characterization:

-

The crude ADC is purified to remove unconjugated linker-payload and antibody aggregates. Hydrophobic Interaction Chromatography (HIC) is a standard method for this, as it can separate species based on the DAR.

-

The purified ADC is characterized to determine the final DAR (e.g., by UV-Vis spectroscopy or mass spectrometry), purity (by size-exclusion chromatography, SEC), and level of aggregation.

-

In Vitro Linker Cleavage Assay

This assay is designed to confirm that the linker is cleaved by the target enzyme.

Protocol: Cathepsin B Cleavage Assay

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 5.0) with a reducing agent like dithiothreitol (DTT) to ensure Cathepsin B is active.

-

Prepare a stock solution of the ADC at a known concentration (e.g., 10 µM).

-

Prepare a stock solution of active human Cathepsin B.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the ADC solution with the assay buffer.

-

Initiate the reaction by adding Cathepsin B to a final concentration in the nanomolar range (e.g., 50 nM).

-

Incubate the reaction mixture at 37°C.

-

-

Time-Point Analysis:

-

At specified time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction.

-

Quench the enzymatic reaction by adding a protease inhibitor or by acidifying the sample.

-

Analyze the samples by a suitable method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS), to quantify the amount of released payload and remaining intact ADC.

-

Data Presentation

Quantitative data from the characterization and in vitro assays are crucial for evaluating the ADC. The following tables represent typical data collected for an ADC with a protease-cleavable linker.

Table 1: Physicochemical Characterization of a Purified ADC

| Parameter | Method | Result | Acceptance Criteria |

| Average DAR | HIC-HPLC / UV-Vis | 3.8 | 3.5 - 4.2 |

| Monomer Purity | SEC-HPLC | 98.5% | > 95% |

| Aggregates | SEC-HPLC | 1.2% | < 5% |

| Unconjugated Payload | RP-HPLC | < 0.1% | < 1% |

Table 2: In Vitro Plasma Stability

(ADC incubated in human plasma at 37°C)

| Time Point | % Intact ADC | % Released Payload |

|---|---|---|

| 0 hours | 100% | < 0.1% |

| 24 hours | 99.1% | 0.2% |

| 72 hours | 97.5% | 0.8% |

| 144 hours | 95.2% | 1.5% |

Table 3: Cathepsin B-Mediated Payload Release

(ADC incubated with Cathepsin B at pH 5.0, 37°C)

| Time Point | % Released Payload |

|---|---|

| 0 hours | < 0.1% |

| 1 hour | 25.4% |

| 4 hours | 78.9% |

| 8 hours | 96.1% |

| 24 hours | > 99% |

References

An In-depth Technical Guide on the Solubility and Stability Profile of MC-Aaa-nhch2och2cooh

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC-Aaa-nhch2och2cooh is a cleavable linker utilized in the development of Antibody-Drug Conjugates (ADCs). Its chemical structure, (7S,10S,13S)-20-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-7,10,13-trimethyl-6,9,12,15-tetraoxo-3-oxa-5,8,11,14-tetraazaicosanoic acid, features a maleimide group for conjugation to thiol-containing molecules such as antibodies, a peptide component (Aaa - representing an amino acid), and a hydrophilic spacer. The solubility and stability of this linker are critical quality attributes that significantly influence the efficacy, safety, and manufacturability of the resulting ADC. This guide provides a comprehensive overview of the factors governing the solubility and stability of this compound and details the experimental protocols for their evaluation.

Solubility Profile

The solubility of an ADC is paramount for its formulation, administration, and in vivo performance. Poor solubility can lead to aggregation, which may reduce efficacy and increase the risk of immunogenicity. The conjugation of hydrophobic payloads and linkers like this compound can significantly decrease the overall solubility of the parent antibody.

Factors Influencing Solubility

While specific quantitative solubility data for this compound is not publicly available, the following table summarizes the key factors that influence the solubility of ADCs incorporating such linkers.

| Factor | Influence on Solubility | Rationale |

| Linker Chemistry | Can decrease solubility | The maleimide and peptide components can introduce hydrophobicity. |

| Can be enhanced with hydrophilic spacers | The nhch2och2cooh moiety in this compound is designed to improve aqueous solubility. The incorporation of polyethylene glycol (PEG) chains is a common strategy to further enhance solubility.[][2][3] | |

| Drug-to-Antibody Ratio (DAR) | Higher DAR can decrease solubility | Increasing the number of hydrophobic linker-drug molecules per antibody increases the overall hydrophobicity of the ADC, potentially leading to aggregation.[4][5] |

| Payload Properties | Hydrophobic payloads decrease solubility | The cytotoxic drug conjugated to the linker is often highly hydrophobic, contributing significantly to the low solubility of the ADC. |

| Formulation | Can be optimized to enhance solubility | The choice of buffer, pH, and excipients in the formulation is critical for maintaining the solubility and preventing aggregation of the ADC. |

Experimental Protocol for Solubility Assessment

A standard method to assess the solubility of an ADC is through a systematic screening of different buffer conditions.

Objective: To determine the optimal buffer conditions for maximizing the solubility of the ADC.

Methodology:

-

Preparation of Buffers: Prepare a range of buffers with varying pH (e.g., pH 5.0, 6.0, 7.0, 8.0) and ionic strengths. Common buffers include acetate, phosphate, and histidine.

-

ADC Concentration: Prepare a stock solution of the ADC at a high concentration in a validated storage buffer.

-

Solubility Screening:

-

Add a small aliquot of the concentrated ADC stock solution to each of the prepared buffers to achieve a target final concentration (e.g., 10 mg/mL).

-

Gently mix and incubate the samples at a controlled temperature (e.g., 4°C or 25°C) for a defined period (e.g., 24 hours).

-

-

Analysis:

-

Visually inspect the samples for any signs of precipitation or turbidity.

-

Measure the turbidity using a spectrophotometer at a wavelength of 350 nm.

-

Quantify the soluble protein concentration in the supernatant after centrifugation using a suitable protein assay (e.g., UV-Vis spectroscopy at 280 nm or a colorimetric assay like BCA).

-

Analyze the size distribution of the soluble ADC using Size Exclusion Chromatography (SEC) to detect the presence of high molecular weight species (aggregates).

-

Stability Profile

The stability of the linker is a critical determinant of an ADC's therapeutic index. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity, while insufficient cleavage at the tumor site can reduce efficacy. The primary instability of maleimide-based linkers is the susceptibility of the thiosuccinimide bond, formed upon conjugation to a thiol, to a retro-Michael reaction.

Factors Influencing Stability

The stability of the this compound linker is influenced by several factors, as summarized in the table below.

| Factor | Influence on Stability | Rationale |

| Succinimide Ring Hydrolysis | Increases stability | Hydrolysis of the thiosuccinimide ring to the corresponding succinamic acid form prevents the retro-Michael reaction, leading to a more stable linkage. This hydrolysis is often pH-dependent, being favored under neutral to slightly basic conditions. |

| pH | Affects hydrolysis and degradation rates | The rate of succinimide ring hydrolysis and other potential degradation pathways are highly dependent on the pH of the environment. |

| Temperature | Higher temperatures can accelerate degradation | As with most chemical reactions, elevated temperatures can increase the rate of linker degradation. |

| Presence of Thiols | Can promote retro-Michael reaction | High concentrations of endogenous thiols, such as glutathione in the plasma, can facilitate the reverse Michael reaction, leading to payload release. |

| Enzymatic Cleavage | Aaa-nh bond is designed for cleavage | The peptide portion of the linker is designed to be cleaved by specific proteases (e.g., cathepsins) that are overexpressed in the lysosomal compartment of tumor cells, enabling targeted drug release. |

Degradation Pathway

The primary degradation pathway of concern for maleimide-based linkers is the retro-Michael reaction, which is in competition with the stabilizing succinimide ring hydrolysis.

Caption: Competing pathways of thiosuccinimide linkage: stabilization vs. deconjugation.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment involves both in vitro and in vivo studies, often initiated with forced degradation studies to identify potential degradation products and pathways.

Objective: To identify potential degradation pathways and develop stability-indicating analytical methods.

Methodology:

-

Stress Conditions: Subject the ADC to a variety of stress conditions, including:

-

pH stress: Incubate at a range of pH values (e.g., pH 3, 5, 7, 9) at a controlled temperature.

-

Thermal stress: Incubate at elevated temperatures (e.g., 40°C, 50°C, 60°C).

-

Oxidative stress: Treat with an oxidizing agent (e.g., hydrogen peroxide).

-

Photostability: Expose to light according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points during the stress exposure.

-

Analysis: Analyze the stressed samples using a combination of analytical techniques to characterize degradation products.

-

HPLC/UPLC: Reversed-phase (RP-HPLC) and size-exclusion chromatography (SEC) to detect fragments, aggregates, and changes in hydrophobicity.

-

LC-MS: To identify the mass of degradation products and pinpoint modification sites.

-

Capillary Electrophoresis (CE-SDS): To assess fragmentation and purity.

-

Caption: Workflow for forced degradation studies of an ADC.

Objective: To evaluate the stability of the ADC in a biologically relevant matrix.

Methodology:

-

Plasma Incubation:

-

Spike the ADC into plasma (e.g., human, mouse, rat) at a defined concentration (e.g., 100 µg/mL).

-

Incubate the plasma samples at 37°C.

-

Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

-

Immediately freeze the collected aliquots at -80°C to halt further degradation.

-

-

Sample Analysis:

-

Intact ADC Quantification: Use an enzyme-linked immunosorbent assay (ELISA) that detects both the antibody and the conjugated payload to measure the concentration of intact ADC over time.

-

Total Antibody Quantification: Use an ELISA that detects the antibody regardless of payload conjugation to measure the total antibody concentration.

-

Free Payload Quantification: Precipitate plasma proteins (e.g., with acetonitrile) and quantify the released linker-drug in the supernatant using LC-MS/MS.

-

-

Data Analysis: Calculate the percentage of intact ADC remaining at each time point to determine the plasma stability and half-life of the ADC.

Caption: Experimental workflow for in vitro plasma stability assessment of an ADC.

Conclusion

The solubility and stability of the this compound linker are critical for the successful development of an ADC. A thorough understanding of the factors influencing these properties and the implementation of robust analytical strategies for their characterization are essential. The experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to comprehensively evaluate the performance of ADCs incorporating this and similar linker technologies, ultimately facilitating the development of safer and more effective targeted cancer therapies.

References

A Technical Guide to the Theoretical Drug Loading Capacity of Maleimide-Based Linkers in Antibody-Drug Conjugates

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical drug loading capacity for antibody-drug conjugates (ADCs) utilizing the MC-Aaa-nhch2och2cooh linker, a representative maleimide-based system. It covers the fundamental principles governing drug-to-antibody ratio (DAR), presents detailed experimental protocols for its determination, and visualizes key chemical and biological processes.

Introduction to Antibody-Drug Conjugates and Linker Chemistry

Antibody-drug conjugates (ADCs) are a class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic drug.[1][2] The linker is a critical component that connects the antibody to the drug payload, influencing the ADC's stability, pharmacokinetics, and efficacy.[][4]

The linker specified, this compound, contains two key functional regions:

-

MC (Maleimidocaproyl): This is a widely used non-cleavable linker component.[5] The maleimide group is highly reactive towards free sulfhydryl (thiol) groups, such as those on cysteine residues, forming a stable thioether bond. This specificity makes it ideal for controlled conjugation to antibodies.

-

Aaa-nhch2och2cooh: This portion consists of a variable amino acid (Aaa) and a hydrophilic spacer. This part of the linker can be modified to fine-tune the physicochemical properties of the final ADC, such as solubility and steric hindrance.

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute for any ADC, representing the average number of drug molecules conjugated to a single antibody. The DAR directly impacts the ADC's potency and therapeutic window; low loading may reduce efficacy, while high loading can negatively affect pharmacokinetics and increase toxicity.

Theoretical Drug Loading Capacity (DAR)

The theoretical drug loading capacity of an ADC using maleimide chemistry is fundamentally determined by the number of accessible cysteine residues on the monoclonal antibody available for conjugation. There are two primary strategies for achieving cysteine-based conjugation.

2.1 Conjugation to Native Cysteines

The most common approach involves the reduction of the interchain disulfide bonds within the antibody structure. A typical IgG1 antibody, for example, has four interchain disulfide bonds. Upon controlled reduction, these bonds yield eight free thiol groups, making them available for conjugation with the maleimide group of the linker.

This method results in a heterogeneous mixture of ADC species with varying numbers of conjugated drugs (e.g., DAR 0, 2, 4, 6, and 8). The theoretical maximum DAR in this scenario is 8.

2.2 Site-Specific Conjugation with Engineered Cysteines

To overcome the heterogeneity of traditional conjugation, mAbs can be engineered to include cysteine residues at specific, solvent-accessible sites. This "site-specific" conjugation allows for the production of a homogeneous ADC population with a precisely controlled DAR (e.g., a DAR of exactly 2 or 4). This approach offers greater control over the ADC's properties and simplifies manufacturing and characterization.

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data related to drug loading capacity and its analysis.

Table 1: Theoretical Maximum DAR from Native Interchain Cysteines

| IgG Isotype | Number of Interchain Disulfide Bonds | Theoretical Maximum DAR |

|---|---|---|

| IgG1 | 4 | 8 |

| IgG2 | 4 | 8 |

| IgG3 | 11 | 22 |

| IgG4 | 2 | 4 |

Table 2: Comparison of Standard Analytical Techniques for DAR Determination

| Technique | Principle | Information Provided | Advantages | Limitations |

|---|---|---|---|---|

| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. Drug conjugation increases the mAb's hydrophobicity. | Distribution of drug-loaded species (DAR 0, 2, 4, etc.) and average DAR. | Non-denaturing conditions preserve the ADC's native structure. Robust and reproducible. | Incompatible with direct MS analysis due to non-volatile salts. Does not provide exact mass. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by chromatography followed by mass determination of the intact or reduced ADC. | Precise mass of each ADC species, allowing for unambiguous DAR calculation and identification of modifications. | High accuracy and specificity. Can identify conjugation sites (bottom-up approach). | Can be complex to interpret due to glycosylation heterogeneity. Native MS requires specialized conditions. |

| UV-Vis Spectroscopy | Calculation based on the differential absorbance of the protein (at 280 nm) and the drug (at its λmax) using the Beer-Lambert law. | Average DAR of the bulk sample. | Simple, fast, and requires minimal specialized equipment. | Provides only an average value, no information on distribution. Can be inaccurate if extinction coefficients are not precise or if free drug is present. |

Experimental Protocols

The following sections provide detailed methodologies for ADC synthesis and characterization.

4.1 Protocol for Antibody Reduction and Maleimide Conjugation

This protocol describes a general procedure for conjugating a maleimide-linker drug to a monoclonal antibody via reduced interchain cysteines.

-

Antibody Preparation:

-

Prepare the monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).

-

Adjust the antibody concentration to a working range of 1-10 mg/mL.

-

-

Reduction of Interchain Disulfides:

-

Prepare a fresh stock solution of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

-

Add the reducing agent to the antibody solution at a final molar excess of 2-5 fold over the antibody.

-

Incubate the reaction at 37°C for 1-2 hours with gentle mixing.

-

-

Buffer Exchange (Desalting):

-

Immediately following reduction, remove the excess reducing agent using a desalting column (e.g., Sephadex G-25) pre-equilibrated with the conjugation buffer (e.g., PBS, pH 7.0-7.2). This step is critical to prevent the reducing agent from quenching the maleimide reaction.

-

-

Conjugation Reaction:

-

Dissolve the maleimide-linker drug (this compound-Payload) in a compatible organic solvent (e.g., DMSO) to create a concentrated stock solution.

-

Add the linker-drug solution to the reduced antibody solution at a defined molar excess (typically 5-10 fold over the antibody). The final concentration of the organic solvent should be kept low (<10% v/v) to avoid antibody denaturation.

-

Incubate the reaction for 1-2 hours at room temperature or 4°C, protected from light.

-

-

Quenching and Purification:

-

Quench any unreacted maleimide groups by adding a thiol-containing reagent like N-acetylcysteine at a 2-fold molar excess over the initial maleimide-linker drug.

-

Purify the resulting ADC from unreacted linker-drug and other reagents using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

4.2 Protocol for DAR Analysis by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on the increased hydrophobicity imparted by the conjugated drug-linker.

-

Instrumentation and Column:

-

HPLC system with a UV detector.

-

HIC column (e.g., Butyl or Phenyl-based stationary phase).

-

-

Mobile Phases:

-

Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

-

Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0.

-

Note: Isopropanol (5-15%) may be added to both mobile phases to improve peak shape and resolution.

-

-

Chromatographic Method:

-

Equilibrate the column with 100% Mobile Phase A.

-

Inject 10-50 µg of the purified ADC sample.

-

Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.

-

Monitor the elution profile at 280 nm.

-

-

Data Analysis:

-

Peaks will elute in order of increasing hydrophobicity, corresponding to ADC species with increasing DAR (e.g., DAR0, DAR2, DAR4, etc.).

-

Integrate the area of each peak.

-

Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area_n * DAR_n) / Σ (Total Peak Area) where DAR_n is the drug load for a specific peak (0, 2, 4, 6, 8).

-

4.3 Protocol for DAR Analysis by LC-MS

LC-MS provides a precise mass measurement of the ADC, allowing for direct DAR calculation.

-

Instrumentation and Column:

-

LC-MS system, typically a high-resolution mass spectrometer (e.g., Q-TOF).

-

For intact analysis, a size-exclusion (SEC) or reversed-phase (RP) column suitable for large proteins.

-

-

Sample Preparation (Optional):

-

For complex spectra, the ADC sample can be deglycosylated using an enzyme like PNGase F prior to analysis to reduce heterogeneity.

-

-

LC-MS Method (Native SEC-MS Example):

-

Mobile Phase: 50-100 mM Ammonium Acetate.

-

Method: Isocratic elution using an SEC column to perform online buffer exchange before the sample enters the mass spectrometer.

-

MS Settings: Operate the mass spectrometer in native mode (non-denaturing conditions) to keep the antibody's light and heavy chains associated.

-

-

Data Analysis:

-

Acquire the mass spectrum for the ADC.

-

Deconvolute the raw spectrum to obtain the zero-charge mass for each species.

-

Calculate the DAR for each species by subtracting the mass of the unconjugated antibody and dividing by the mass of the added drug-linker.

-

Calculate the weighted average DAR based on the relative abundance of each detected species.

-

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows described in this guide.

Caption: Covalent bond formation via Michael addition between an antibody's cysteine thiol and the linker's maleimide group.

Caption: Experimental workflow for the characterization of Drug-to-Antibody Ratio (DAR) using orthogonal methods.

Caption: General mechanism of action for an antibody-drug conjugate (ADC) leading to target cell apoptosis.

References

A Technical Guide to the Discovery and Synthesis of Novel Antibody-Drug Conjugate (ADC) Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker in ADC Design

Antibody-Drug Conjugates (ADCs) are a transformative class of targeted cancer therapeutics that combine the antigen specificity of a monoclonal antibody (mAb) with the cell-killing potency of a cytotoxic payload.[1][2] This tripartite structure—composed of the mAb, the cytotoxic agent, and a chemical linker—is designed to deliver highly potent drugs directly to tumor cells while minimizing systemic exposure and associated toxicity.[1][3]

The linker is a pivotal component that dictates the overall success of an ADC.[4] An ideal linker must maintain a stable connection between the antibody and the payload during circulation in the bloodstream (pH 7.4) to prevent premature drug release, which can lead to off-target toxicity. However, upon reaching the target tumor site, it must facilitate the efficient and controlled release of the active payload to exert its cytotoxic effect. The chemistry of the linker profoundly influences the ADC's therapeutic index, stability, pharmacokinetics, and efficacy. Linkers are broadly categorized into two main classes: non-cleavable and cleavable, each with distinct mechanisms of action and characteristics.

Classification of ADC Linkers

The choice between a non-cleavable and a cleavable linker strategy has a significant impact on the ADC's mechanism of action, potency, and tolerability.

Non-Cleavable Linkers